molecular formula C17H18BrF3N4OS B443649 [3-bromo-5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](piperidin-1-yl)methanone

[3-bromo-5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](piperidin-1-yl)methanone

Cat. No.: B443649
M. Wt: 463.3g/mol
InChI Key: ZCQQTZMBJZXKSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-bromo-5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](piperidin-1-yl)methanone: is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by the presence of a bromine atom, a piperidinylcarbonyl group, a thienyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-bromo-5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](piperidin-1-yl)methanone typically involves multi-step organic reactions. The starting materials often include pyrazolopyrimidine derivatives, which undergo bromination, carbonylation, and subsequent functional group modifications to introduce the piperidinylcarbonyl, thienyl, and trifluoromethyl groups. The reaction conditions may involve the use of various reagents such as bromine, carbon monoxide, and trifluoromethylating agents under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as potassium carbonate.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: It may serve as a probe or ligand in biological studies to investigate enzyme interactions or receptor binding.

Industry: The compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of [3-bromo-5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine, piperidinylcarbonyl, thienyl, and trifluoromethyl groups allows for diverse binding interactions, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

    2-(1-Piperidinylcarbonyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine: Lacks the bromine atom, which may affect its reactivity and binding properties.

    3-Bromo-2-(1-piperidinylcarbonyl)-5-(2-thienyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine: Lacks the trifluoromethyl group, potentially altering its chemical and biological properties.

Uniqueness: The combination of the bromine, piperidinylcarbonyl, thienyl, and trifluoromethyl groups in [3-bromo-5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](piperidin-1-yl)methanone provides a unique set of chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H18BrF3N4OS

Molecular Weight

463.3g/mol

IUPAC Name

[3-bromo-5-thiophen-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C17H18BrF3N4OS/c18-13-14(16(26)24-6-2-1-3-7-24)23-25-12(17(19,20)21)9-10(22-15(13)25)11-5-4-8-27-11/h4-5,8,10,12,22H,1-3,6-7,9H2

InChI Key

ZCQQTZMBJZXKSZ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2=NN3C(CC(NC3=C2Br)C4=CC=CS4)C(F)(F)F

Canonical SMILES

C1CCN(CC1)C(=O)C2=NN3C(CC(NC3=C2Br)C4=CC=CS4)C(F)(F)F

Origin of Product

United States

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